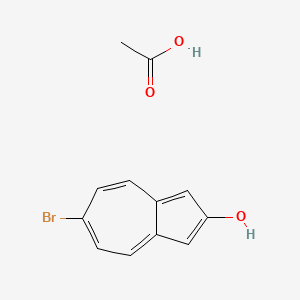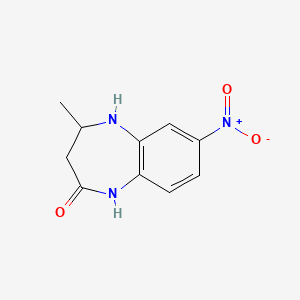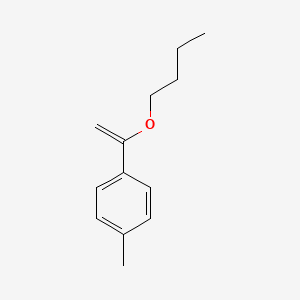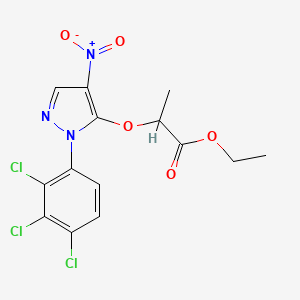
S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a methoxyphenyl group attached to a dimethylpropanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate typically involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the final thioester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include modulation of enzyme activity and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate: shares similarities with other thioesters and methoxyphenyl derivatives.
Thioesters: Compounds like S-phenyl 2,2-dimethylpropanethioate and S-(4-chlorophenyl) 2,2-dimethylpropanethioate.
Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenyl acetate and 4-methoxyphenyl propionate.
Uniqueness: Its methoxyphenyl group provides unique electronic properties, while the thioester moiety offers versatility in chemical transformations .
Eigenschaften
CAS-Nummer |
132381-65-8 |
|---|---|
Molekularformel |
C12H16O2S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
S-(4-methoxyphenyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C12H16O2S/c1-12(2,3)11(13)15-10-7-5-9(14-4)6-8-10/h5-8H,1-4H3 |
InChI-Schlüssel |
JIEQZHVIOXNSKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)SC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)





![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)

![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)




